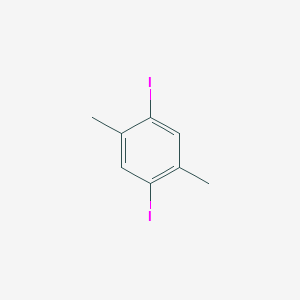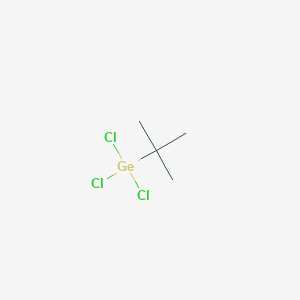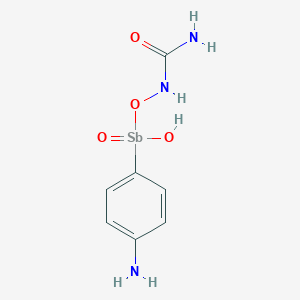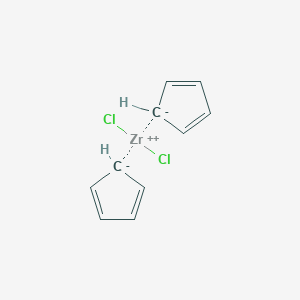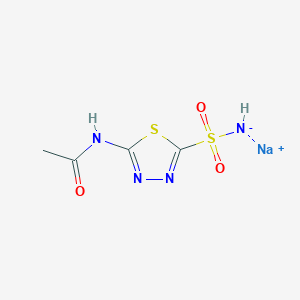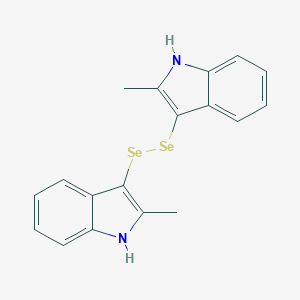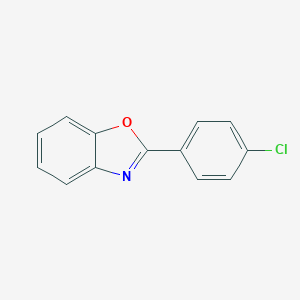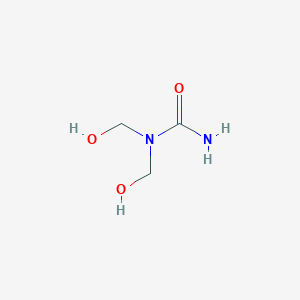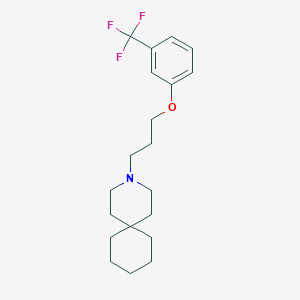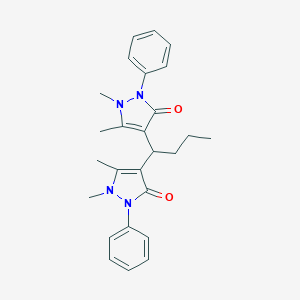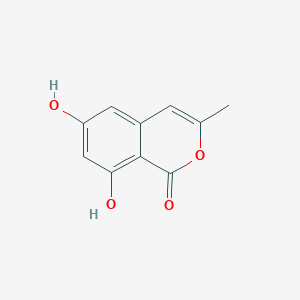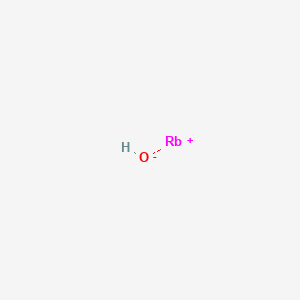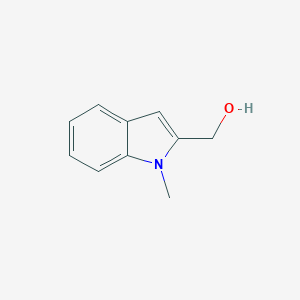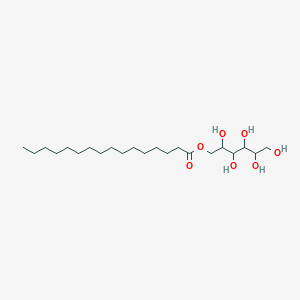
D-Glucitol monopalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol monopalmitate, also known as palmitic acid ester of D-sorbitol, is a synthetic compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is synthesized by the esterification of palmitic acid with D-sorbitol, a sugar alcohol commonly found in fruits and berries.
Wirkmechanismus
D-Glucitol monopalmitate works by forming a stable emulsion between oil and water-based components, thereby preventing them from separating. It also acts as a surfactant, reducing the surface tension between two immiscible liquids, and facilitating their mixing. Additionally, it can penetrate the skin and act as a moisturizer, reducing water loss from the skin surface.
Biochemische Und Physiologische Effekte
Studies have shown that D-Glucitol monopalmitate has antioxidant properties and can scavenge free radicals, thereby protecting cells from oxidative damage. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Furthermore, it has been shown to have a positive effect on lipid metabolism and can reduce cholesterol levels in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
D-Glucitol monopalmitate has several advantages for lab experiments, such as its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. However, its high cost and limited availability can be a limitation for some experiments. Additionally, its use in lab experiments may not always be applicable to in vivo systems, and further studies are required to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on D-Glucitol monopalmitate. One area of interest is its potential use as a drug delivery system for targeted drug delivery. Another area of research is its use in the development of functional foods and nutraceuticals. Additionally, further studies are required to determine its safety and efficacy in humans and to explore its potential applications in other fields such as agriculture and environmental science.
In conclusion, D-Glucitol monopalmitate is a synthetic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully explore the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of D-Glucitol monopalmitate involves the reaction between D-Glucitol monopalmitate acid and D-sorbitol in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure, and the resulting product is purified through various methods such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
D-Glucitol monopalmitate has been extensively studied for its potential applications in various fields such as food, pharmaceuticals, and cosmetics. In the food industry, this compound is used as an emulsifier, stabilizer, and thickener in various products such as ice creams, sauces, and baked goods. In the pharmaceutical industry, it is used as a drug delivery system due to its ability to enhance the solubility and bioavailability of drugs. In the cosmetics industry, it is used as an emollient and moisturizer in various skincare products.
Eigenschaften
CAS-Nummer |
1333-66-0 |
|---|---|
Produktname |
D-Glucitol monopalmitate |
Molekularformel |
C22H44O7 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
2,3,4,5,6-pentahydroxyhexyl hexadecanoate |
InChI |
InChI=1S/C22H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(26)29-17-19(25)22(28)21(27)18(24)16-23/h18-19,21-25,27-28H,2-17H2,1H3 |
InChI-Schlüssel |
OZVSZAQHQAHZNC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Andere CAS-Nummern |
1333-66-0 |
Synonyme |
D-glucitol monopalmitate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



